

CAY10509: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	CAY10509	
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An In-depth Technical Guide on the Prostaglandin F2 α Receptor Antagonist **CAY10509** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and potential experimental applications of **CAY10509**, a potent and selective antagonist of the prostaglandin F2 α (PGF2 α) receptor, also known as the FP receptor.

Chemical Identity and Properties

CAY10509 is a synthetic analog of PGF2 α , characterized by a thio-fluorobenzene substituent in its lower side chain. This modification is key to its antagonist activity at the FP receptor.

CAS Number: 1245699-47-1[1]

Chemical Structure

Formal Name: $9\alpha,11\alpha,15R$ -trihydroxy-17-thiofluorophenoxy-17,18,19,20-tetranor-prostan-1-oic acid, methyl ester[1]

Molecular Formula: C23H35FO5S[1]

Molecular Weight: 442.6 g/mol [1]

CSC2=C(F)C=CC=C2[1]



InChI: InChI=1S/C23H35FO5S/c1-29-23(28)11-5-3-2-4-8-17-18(21(27)14-20(17)26)13-12-16(25)15-30-22-10-7-6-9-19(22)24/h6-7,9-10,16-18,20-21,25-27H,2-5,8,11-15H2,1H3/t16-,17-,18-,20+,21-/m1/s1[1]

Physicochemical Properties

Property	Value
Physical Form	A solution in ethyl acetate
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.25 mg/ml
Storage	Store at -20°C
Stability	≥ 1 year

Mechanism of Action and Signaling Pathways

CAY10509 functions as a selective antagonist of the prostaglandin F2 α (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2 α , primarily couples to the Gq alpha subunit of heterotrimeric G proteins.

Activation of the Gq pathway initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC).

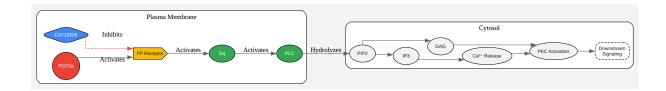
By competitively binding to the FP receptor, **CAY10509** prevents the binding of PGF2 α and subsequent activation of this signaling cascade. This inhibitory action makes **CAY10509** a valuable tool for studying the physiological and pathological roles of the PGF2 α /FP receptor pathway.

Downstream signaling events influenced by FP receptor activation, and therefore inhibited by **CAY10509**, include:



- Ras/Raf/MEK/ERK Pathway: The FP receptor has been shown to mediate crosstalk with the Ras/Raf signaling pathway, which can influence cell proliferation and differentiation.
- Transcriptional Activation: Activation of the FP receptor can lead to the transcriptional activation of various genes through transcription factors like T-cell factor (Tcf).
- EGFR Transactivation: The FP receptor can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in cell growth and tumorigenesis.
- Apoptotic Signaling: In specific cellular contexts, such as the corpus luteum, the PGF2α/FP receptor pathway is involved in initiating apoptotic signaling cascades.

Signaling Pathway Diagram



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FP Receptor Signaling Pathway

Biological Activity and Quantitative Data

CAY10509 is a potent inhibitor of the human FP receptor, with a reported half-maximal inhibitory concentration (IC₅₀) of 30 nM in receptor binding assays.[1] This indicates a high affinity of **CAY10509** for the FP receptor.



Parameter	Value	Assay Type
IC50	30 nM	FP Receptor Binding

Further quantitative data on the selectivity profile of **CAY10509** against other prostanoid receptors (e.g., EP, DP, IP, TP) and its effects in various cell-based and in vivo models are not extensively documented in publicly available literature. Researchers are encouraged to perform these characterizations for their specific experimental systems.

Experimental Protocols

While specific, detailed experimental protocols for **CAY10509** are not widely published, the following are representative methodologies for assessing the activity of FP receptor antagonists. These protocols can be adapted for the use of **CAY10509**.

FP Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity of **CAY10509** for the FP receptor using a radiolabeled ligand.

Objective: To determine the IC₅₀ and subsequently the Ki (inhibition constant) of **CAY10509** for the FP receptor.

Materials:

- Cell membranes prepared from cells expressing the recombinant human FP receptor.
- [3H]-PGF2α (radioligand).
- CAY10509.
- Unlabeled PGF2α (for non-specific binding determination).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Glass fiber filters.



- Scintillation cocktail.
- Scintillation counter.

Procedure:

- In a 96-well plate, add binding buffer, a fixed concentration of [3H]-PGF2α, and varying concentrations of CAY10509.
- For total binding, omit CAY10509.
- For non-specific binding, add a high concentration of unlabeled PGF2α.
- Initiate the binding reaction by adding the cell membranes.
- Incubate at room temperature for a predetermined time to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the **CAY10509** concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the functional antagonist activity of **CAY10509** by measuring its ability to block PGF2 α -induced calcium release.

Objective: To determine the functional potency of **CAY10509** in inhibiting FP receptor-mediated signaling.

Materials:



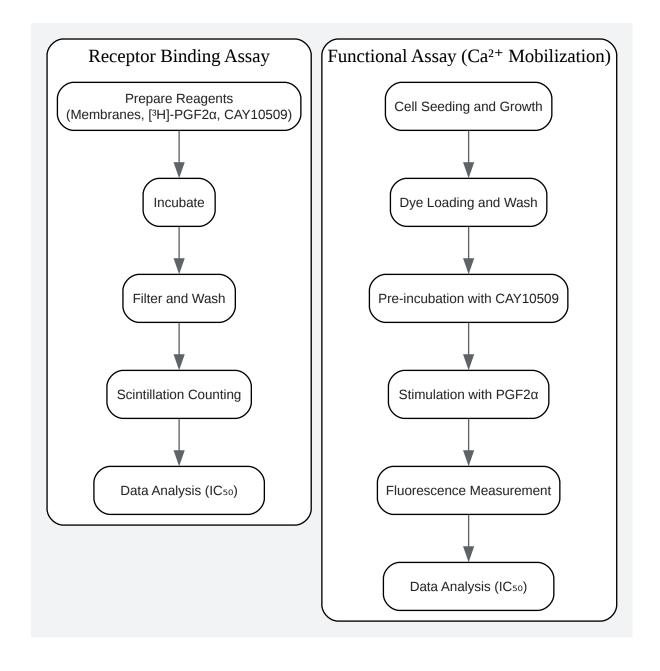
- A cell line endogenously or recombinantly expressing the human FP receptor.
- A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
- PGF2α.
- CAY10509.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- A fluorescence plate reader with kinetic reading capabilities.

Procedure:

- Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
- Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
- Wash the cells with assay buffer to remove extracellular dye.
- Pre-incubate the cells with varying concentrations of CAY10509 or vehicle control for a specified time.
- Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence.
- After establishing a baseline reading, add a fixed concentration of PGF2α to stimulate the FP receptor.
- Continue to measure the fluorescence intensity over time to capture the calcium transient.
- Analyze the data by calculating the peak fluorescence response for each well.
- Plot the percentage of inhibition of the PGF2α-induced response against the logarithm of the CAY10509 concentration to determine its IC₅₀.

Experimental Workflow Diagram





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Experimental Workflow

Potential Applications in Research

As a selective FP receptor antagonist, **CAY10509** is a valuable pharmacological tool for investigating the diverse biological processes mediated by PGF2 α . Potential research applications include:



- Ocular Research: Investigating the role of the FP receptor in regulating intraocular pressure and its potential as a therapeutic target for glaucoma.
- Reproductive Biology: Studying the mechanisms of luteolysis, parturition, and uterine smooth muscle contraction.
- Inflammation and Immunology: Elucidating the contribution of the PGF2 α /FP receptor pathway to inflammatory responses.
- Oncology: Exploring the involvement of FP receptor signaling in cancer cell proliferation, migration, and tumor progression.
- Neuroscience: Investigating the role of PGF2α in pain perception and neuroinflammation.

Conclusion

CAY10509 is a potent and selective antagonist of the prostaglandin F2 α receptor. Its well-defined chemical structure and high affinity for the FP receptor make it an excellent tool for in vitro and in vivo studies aimed at dissecting the physiological and pathophysiological roles of the PGF2 α signaling pathway. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize **CAY10509** in their investigations.

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References

- 1. Prostaglandin F2α receptor antagonist attenuates LPS-induced systemic inflammatory response in mice PubMed [pubmed.ncbi.nlm.nih.gov]
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